2-Bromophenyl isothiocyanate
Overview
Description
2-Bromophenyl isothiocyanate is an organic compound with the molecular formula C7H4BrNS. It is a derivative of phenyl isothiocyanate, where a bromine atom is substituted at the second position of the phenyl ring. This compound is known for its utility in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Mechanism of Action
Target of Action
Isothiocyanates (itcs), the class of compounds to which 2-bromophenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including enzymes, proteins, and cellular structures .
Mode of Action
Itcs are known to interact with their targets through covalent bonding, leading to changes in the target’s function . For instance, ITCs can inhibit enzymes, modulate cell cycle regulators, and induce apoptosis .
Biochemical Pathways
ITCs, including this compound, can affect numerous biochemical pathways. They can inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .
Pharmacokinetics
Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Itcs are known to have anti-carcinogenic properties, which might be due to their ability to modulate various cellular targets and pathways .
Action Environment
This compound is moisture sensitive and should be stored under inert gas . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired isothiocyanate .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and real-time monitoring helps in maintaining the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as benzoxazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines are commonly used. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Cyclization Reactions: Reagents such as aldehydes or ketones are used in the presence of a base like lithium diisopropylamide (LDA) to facilitate the cyclization process.
Major Products Formed:
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Benzoxazines: Formed through cyclization reactions involving aldehydes or ketones.
Scientific Research Applications
2-Bromophenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the bromine substitution and is less reactive in certain nucleophilic substitution reactions.
2-Chlorophenyl isothiocyanate: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
2-Fluorophenyl isothiocyanate: Contains a fluorine atom, which can affect its chemical properties and biological activity
Uniqueness: 2-Bromophenyl isothiocyanate is unique due to the presence of the bromine atom, which enhances its reactivity in certain chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful reagent in various scientific research applications .
Properties
IUPAC Name |
1-bromo-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFORXDSYWMYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156495 | |
Record name | 1-Bromo-2-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-60-0 | |
Record name | Benzene, 1-bromo-2-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMOPHENYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 2-bromophenyl isothiocyanate?
A1: this compound serves as a versatile precursor for synthesizing various heterocyclic compounds. The key lies in its ability to undergo bromine-lithium exchange with butyllithium, forming the reactive intermediate 2-lithiophenyl isothiocyanate [, ]. This intermediate then reacts readily with various electrophiles, leading to the formation of diverse structures like benzoselenazole-2(3H)-thiones [] and 3-arylquinazoline-2,4(1H,3H)-dithiones [].
Q2: Can you provide an example reaction scheme using this compound as a starting material?
A2: Certainly! Let's illustrate the synthesis of benzoselenazole-2(3H)-thiones as described in []:
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